Product packaging for D(+)-Galactosamine hydrochloride(Cat. No.:CAS No. 1772-03-8; 1886979-58-3)

D(+)-Galactosamine hydrochloride

Cat. No.: B2539262
CAS No.: 1772-03-8; 1886979-58-3
M. Wt: 215.63
InChI Key: QKPLRMLTKYXDST-BMZZJELJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research on D-(+)-Galactosamine Hydrochloride as an Experimental Agent

The application of D-(+)-Galactosamine hydrochloride as a tool for inducing experimental liver injury dates back to the late 1960s. A seminal 1968 study established that administration of D-galactosamine could produce liver damage in rats that morphologically resembled human viral hepatitis. caymanchem.comnih.gov This discovery was significant because it provided a reproducible and highly specific model for studying liver pathology. nih.gov

Since its initial description, the D-galactosamine-induced liver injury model has become a cornerstone in hepatology research. nih.gov It is frequently used to study acute liver failure, and its utility is often enhanced by co-administration with bacterial lipopolysaccharide (LPS). caymanchem.comsigmaaldrich.com This combined approach creates a more severe and acute inflammatory response, providing a robust model for investigating fulminant hepatic failure. sigmaaldrich.com The model has been instrumental in exploring the roles of various inflammatory mediators, such as cytokines, and in testing the efficacy of potential hepatoprotective agents. nih.govnih.gov

Foundational Principles of D-(+)-Galactosamine Hydrochloride's Use in Biological Research

The use of D-(+)-Galactosamine hydrochloride in research is founded on its specific biochemical mechanism of action within hepatocytes (liver cells). sigmaaldrich.com As a galactose derivative, it is metabolized in the liver through the Leloir pathway. wikipedia.org This metabolic process, however, leads to a critical depletion of essential uridine (B1682114) nucleotides, particularly uridine triphosphate (UTP). nih.govwikipedia.org

The depletion of the UTP pool has profound consequences for cellular function. UTP is a vital precursor for the synthesis of RNA and other macromolecules. sigmaaldrich.comnih.gov Its scarcity halts the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which effectively shuts down protein synthesis. sigmaaldrich.comnih.gov Furthermore, the lack of uridine-derived sugars interferes with the synthesis of glycoproteins and glycogen (B147801), further compromising hepatocyte function and integrity. wikipedia.org

This selective metabolic disruption makes hepatocytes highly susceptible to injury, leading to cell death through both necrosis and apoptosis. sigmaaldrich.com A crucial aspect of this sensitization is the increased vulnerability of hepatocytes to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov D-galactosamine effectively sensitizes the liver to the lethal effects of TNF-α by several orders of magnitude, a principle that is widely exploited in the D-galN/LPS model of acute liver failure. sigmaaldrich.comnih.gov

Key Research Applications

Research ModelPrincipleInvestigated Pathologies
D-Galactosamine alone Induces hepatocyte-specific metabolic injury by depleting UTP, leading to inhibition of RNA and protein synthesis. nih.govwikipedia.orgAcute and chronic liver injury, mechanisms of hepatocyte apoptosis and necrosis. sigmaaldrich.comsigmaaldrich.com
D-Galactosamine with LPS D-Galactosamine sensitizes the liver to the inflammatory effects of LPS, which triggers a massive release of TNF-α and other cytokines. sigmaaldrich.comnih.govFulminant hepatic failure, inflammatory liver disease, sepsis-induced organ damage. sigmaaldrich.comsigmaaldrich.com
In Vitro Hepatocyte Cultures Direct application to cultured hepatocytes allows for controlled studies of molecular mechanisms of toxicity and cytoprotection. nih.govDose-dependent hepatotoxicity, mitochondrial dysfunction, screening for hepatoprotective compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B2539262 D(+)-Galactosamine hydrochloride CAS No. 1772-03-8; 1886979-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-BMZZJELJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031356
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-03-8
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of D + Galactosamine Hydrochloride Action

Perturbation of Uridine (B1682114) Nucleotide Metabolism

The administration of D-(+)-galactosamine initiates a cascade of metabolic events centered on the depletion of essential uridine nucleotides. sigmaaldrich.com This process, often referred to as "uridine trapping," is the primary mechanism of its hepatotoxicity.

Depletion Dynamics of Uridine Triphosphate (UTP) and Uridine Diphosphate (B83284) (UDP) Pools

Upon entering hepatocytes, D-(+)-galactosamine is phosphorylated by galactokinase to form galactosamine-1-phosphate. wikipedia.org This intermediate then reacts with Uridine Triphosphate (UTP), catalyzed by UDP-galactose uridyltransferase, leading to the formation of UDP-galactosamine. wikipedia.org This metabolic trapping of the uridine moiety leads to a significant and rapid depletion of the cellular UTP pool. medchemexpress.comwikipedia.orgresearchgate.netnih.gov

The consequences of this UTP depletion are far-reaching. As UTP is a crucial precursor for all uridine-containing nucleotides, its depletion directly impacts the levels of Uridine Diphosphate (UDP) and Uridine Monophosphate (UMP). wikipedia.org Studies have demonstrated that D-galactosamine administration leads to a marked decrease in the pools of UTP, UDP, and UMP within liver cells. wikipedia.org This severe disruption of uracil (B121893) nucleotide homeostasis is a central event in D-galactosamine-induced cellular injury. Research in rats has shown that D-galactosamine administration can decrease UTP content in the liver by 55% to 89%, depending on the age of the animal. nih.gov

Formation and Accumulation of Uridine Diphosphate (UDP)-Sugar Derivatives

The metabolic pathway of D-(+)-galactosamine results in the synthesis and subsequent accumulation of non-physiological UDP-sugar derivatives. wikipedia.org The primary derivative formed is UDP-galactosamine. wikipedia.orgnih.gov Furthermore, this compound can be converted to other derivatives, such as UDP-N-acetylgalactosamine. The accumulation of these UDP-amino sugars acts as a metabolic sink for uridine nucleotides. sigmaaldrich.comnih.gov

This accumulation has been observed to be substantial. For instance, studies in rats have shown that D-galactosamine treatment can increase the content of UDP-sugars in the liver by 175% to 305%. nih.gov This sequestration of uridine in the form of UDP-derivatives prevents its recycling and availability for essential cellular processes. wikipedia.org The accumulation of these derivatives, along with the depletion of normal UDP-sugars like UDP-glucose and UDP-glucuronic acid, further disrupts cellular function. wikipedia.orgnih.govnih.gov

Consequences for Cellular Bioenergetics and High-Energy Phosphate Compound Homeostasis

The profound depletion of the UTP pool has significant consequences for cellular bioenergetics. UTP is a high-energy molecule essential for various biosynthetic reactions, including glycogen (B147801) synthesis through the formation of UDP-glucose. wikipedia.org The depletion of UTP and consequently UDP-glucose interferes with glycogen synthesis, leading to a depletion of glycogen stores in hepatocytes. medchemexpress.comwikipedia.org

Inhibition of Macromolecular Biosynthesis

A direct and critical consequence of the perturbed uridine nucleotide metabolism is the severe inhibition of macromolecular biosynthesis, specifically the synthesis of RNA and proteins. sigmaaldrich.comnih.gov

Mechanisms of Hepatic Ribonucleic Acid (RNA) Synthesis Inhibition

D-(+)-Galactosamine is recognized as a potent inhibitor of hepatic RNA synthesis. nih.govsigmaaldrich.commerckmillipore.com The primary mechanism for this inhibition is the severe deficiency of UTP, a fundamental building block for RNA transcription. researchgate.netnih.gov Without an adequate supply of UTP, RNA polymerases cannot effectively elongate RNA chains, leading to a cessation of transcription. nih.gov

The inhibition of RNA synthesis is a rapid and reversible event upon removal of the toxin in some experimental models. nih.gov The process is directly linked to the formation of UDP-hexosamines, which are believed to block the transcription of genetic material. sigmaaldrich.comnih.gov Studies have shown a decrease in the incorporation of UMP and CMP into RNA, providing direct evidence for the inhibition of RNA synthesis. nih.gov

Pathways of Protein Synthesis Suppression

The synthesis of proteins is also significantly suppressed by D-(+)-galactosamine. sigmaaldrich.comnih.gov This inhibition appears to be a downstream effect of the primary metabolic disturbances. The suppression of RNA synthesis is a major contributing factor, as the lack of new messenger RNA (mRNA) transcripts limits the templates available for translation. researchgate.net

Furthermore, the general disruption of cellular energy metabolism and the depletion of essential precursors likely contribute to the inhibition of the protein synthesis machinery. Unlike the reversible inhibition of RNA synthesis, the inhibition of protein synthesis has been reported to be irreversible in isolated mouse hepatocytes. nih.gov Studies using perfused rat livers have shown that D-galactosamine significantly inhibits the incorporation of labeled amino acids into both liver and plasma proteins, affecting albumin and acute-phase reactants similarly. nih.gov This broad suppression of protein synthesis further exacerbates the cellular damage initiated by the disruption of nucleotide metabolism.

Table of Research Findings on D-(+)-Galactosamine Hydrochloride's Effects

Parameter Observed Effect Affected Organism/System References
Uridine Triphosphate (UTP)Significant depletionRat Liver wikipedia.orgnih.govnih.gov
Uridine Diphosphate (UDP)DecreaseHepatocytes wikipedia.org
Uridine Monophosphate (UMP)DecreaseHepatocytes wikipedia.org
UDP-Sugar DerivativesAccumulationRat Liver wikipedia.orgnih.gov
GlycogenDepletionHepatocytes medchemexpress.comwikipedia.org
RNA SynthesisPotent inhibitionHepatocytes, Liver sigmaaldrich.comnih.govnih.govnih.govsigmaaldrich.commerckmillipore.comnih.gov
Protein SynthesisSignificant suppressionHepatocytes, Perfused Rat Liver sigmaaldrich.comnih.govnih.govnih.gov

Alterations in Glycoprotein (B1211001) and Mucopolysaccharide Biosynthesis

D-(+)-Galactosamine hydrochloride significantly disrupts the normal synthesis and secretion of glycoproteins and mucopolysaccharides, which are vital components of cell membranes and the extracellular matrix. biosynth.comnih.gov The administration of this compound leads to a cumulative inhibition of these processes through several interrelated mechanisms. nih.gov

One primary mechanism is the interference with protein and glycoprotein secretion by the liver. nih.gov Studies in rat models have demonstrated that D-(+)-galactosamine administration lengthens the secretion times for both galactose- and fucose-containing glycoproteins. nih.gov This delay is linked to direct effects on the Golgi apparatus, the cellular organelle responsible for modifying, sorting, and packaging proteins and lipids for secretion. nih.gov

The disruption stems from the metabolic trapping of uridine nucleotides. D-(+)-Galactosamine is metabolized to UDP-galactosamine, which accumulates in the cell and leads to a significant depletion of the uridine triphosphate (UTP) pool. wikipedia.orgmedchemexpress.com Since UTP is essential for the synthesis of UDP-sugars like UDP-galactose, its depletion inhibits the formation of these crucial substrates for glycosylation reactions. wikipedia.orgnih.gov

This leads to a multi-faceted inhibition:

Inhibition of Protein Synthesis: The depletion of UTP pools hinders the synthesis of RNA and, consequently, proteins. sigmaaldrich.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com This reduces the availability of acceptor proteins for glycosylation. nih.gov

Inhibition of Galactosyltransferase: The activity of galactosyltransferase, a key enzyme in the Golgi apparatus that transfers galactose to glycoproteins, is inhibited by galactosamine metabolites. nih.gov

Substrate Competition: The accumulated UDP-galactosamine can act as a substitute for the physiological substrate, UDP-galactose. However, the transfer rate of D-galactosamine to acceptor proteins is significantly lower—only about 9% of that with D-galactose. This is noteworthy as non-acetylated amino sugars are not typically found in glycoproteins. nih.gov

Research has quantified these effects, showing that six hours after administration of D-(+)-galactosamine hydrochloride, the albumin content of Golgi-rich fractions decreased to 55% of control values, and the transfer of radiolabeled galactose to endogenous acceptor proteins fell to 60%. nih.gov

ParameterEffect of D-(+)-Galactosamine HClReference
Glycoprotein Secretion Time (Galactose-containing)Lengthened from 6 to 9 minutes nih.gov
Glycoprotein Secretion Time (Fucose-containing)Lengthened from 8 to 13 minutes nih.gov
Golgi Albumin Content (after 6h)Reduced to 55% of control nih.gov
Galactose Transfer to Acceptor ProteinFell to 60% of control nih.gov
D-Galactosamine Transfer Rate (vs. D-Galactose)9% of the rate with D-Galactose nih.gov

Induction of Oxidative Stress and Free Radical Generation

A primary consequence of D-(+)-Galactosamine hydrochloride administration is the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov

Mechanisms Leading to Reactive Oxygen Species Production

D-(+)-Galactosamine hydrochloride induces the production of free radicals and ROS through several pathways. medchemexpress.com It has been shown to increase the adherence of polymorphonuclear leukocytes to hepatic endothelial cells, which in turn stimulates the production of superoxide (B77818), a potent ROS. sigmaaldrich.commerckmillipore.com

Furthermore, research points to the involvement of specific enzymes in this process. Studies in rats have demonstrated that D-(+)-Galactosamine treatment leads to an increase in the activity of hepatic xanthine (B1682287) oxidase (XO). nih.gov XO is an enzyme that generates ROS, and its increased activity contributes significantly to the development of liver injury. nih.gov The formation of ROS has been directly observed in human hepatoma cells treated with D-galactosamine. nih.gov These findings suggest that the ROS produced following D-galactosamine exposure play a pivotal role in the subsequent cellular damage. nih.govnih.gov

Role in Lipid Peroxidation Processes

The overproduction of ROS inevitably leads to damage of cellular components, most notably lipids, through a process called lipid peroxidation. medchemexpress.comnih.gov D-(+)-Galactosamine administration has been consistently shown to increase lipid peroxide levels in liver tissue. nih.govnih.govnih.gov This deterioration of lipids, particularly within cell membranes, compromises their structure and function. medchemexpress.com The increase in lipid peroxides is considered a key factor that causes the instability of lysosomal membranes and the subsequent release of hydrolytic enzymes, further exacerbating cell damage. nih.gov This process is a critical link between the initial metabolic disturbances and the eventual organelle and cellular dysfunction. nih.gov

Cellular and Organelle Dysfunction

The cascade of events initiated by D-(+)-Galactosamine hydrochloride, from biosynthetic inhibition to oxidative stress, culminates in widespread damage to cellular structures and organelles.

Disruption of Cellular Membrane Integrity

D-(+)-Galactosamine hydrochloride causes early and significant injury to the plasma membrane. nih.gov The increased lipid peroxidation directly compromises the integrity of cellular membranes, leading to their deterioration. medchemexpress.comnih.govnih.gov This damage is reflected in a loss of membrane-bound enzyme activity; for instance, plasma membranes isolated from treated rats show a 40% reduction in 5'-nucleotidase activity within hours of administration. nih.gov This membrane damage results in increased permeability and leakage of intracellular enzymes, indicating a loss of structural integrity. nih.gov Concurrently, changes in liver calcium ion concentration are observed, which are closely linked to these membrane alterations. nih.gov

Impact on Mitochondrial Bioenergetics and Enzyme Activities (e.g., Cytochrome C Oxidase)

Mitochondria are particularly vulnerable to the effects of D-(+)-Galactosamine hydrochloride. The compound induces significant mitochondrial dysfunction, primarily driven by increased lipid peroxidation which disrupts the mitochondrial membrane. nih.gov This leads to a marked decrease in mitochondrial respiration (State 3 respiration) with both NAD+ and FAD-linked substrates. nih.gov

Key indicators of mitochondrial health are severely affected. The respiratory control ratio, an index of membrane integrity, and the P/O ratio, a measure of phosphorylation efficiency, are both significantly decreased. nih.gov Furthermore, the mitochondrial membrane potential is diminished. nih.gov

The activities of crucial enzymes within the mitochondrial electron transport chain are also inhibited. nih.gov Research has documented a significant decrease in the activities of NADH dehydrogenase, succinate (B1194679) dehydrogenase, and cytochrome c oxidase, which is the terminal enzyme of the respiratory chain. nih.gov This enzymatic inhibition, coupled with the structural damage from lipid peroxidation, cripples the cell's primary energy-producing machinery. nih.gov

Mitochondrial Parameter/EnzymeEffect of D-(+)-Galactosamine HClReference
State 3 RespirationSignificantly decreased nih.gov
Respiratory Control RatioSignificantly decreased nih.gov
P/O Ratio (Phosphorylation Efficiency)Significantly decreased nih.gov
Membrane PotentialSignificantly decreased nih.gov
NADH Dehydrogenase ActivitySignificantly decreased nih.gov
Succinate Dehydrogenase ActivitySignificantly decreased nih.gov
Cytochrome C Oxidase ActivitySignificantly decreased nih.gov

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium storage. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, activating a complex signaling network called the Unfolded Protein Response (UPR). While direct studies detailing the specific pathways of D-(+)-Galactosamine hydrochloride-induced ER stress are limited, it is a recognized contributor to drug-induced liver injury, a condition closely associated with ER stress.

In the broader context of drug-induced liver injury, ER stress can be initiated by various insults, leading to the activation of three main UPR branches mediated by the sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). These pathways aim to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. It is plausible that the metabolic disturbances caused by D-(+)-Galactosamine, such as the depletion of UTP, indirectly lead to impaired protein glycosylation and folding, thereby inducing ER stress. The subsequent activation of the UPR would then contribute to the observed hepatotoxicity.

Alteration of Intracellular Calcium Homeostasis

D-(+)-Galactosamine hydrochloride has been shown to disrupt intracellular calcium (Ca2+) homeostasis, a critical factor in cellular signaling and viability. One of the key mechanisms through which D-galactosamine exerts its toxic effects is by altering uridine diphosphate (UDP)-glucose and UDP-galactose levels. This disruption has a downstream effect on intracellular calcium balance. nih.gov

Studies have indicated that D-galactosamine can induce histamine (B1213489) release from mast cells, a process that can be influenced by extracellular calcium levels. However, research on rat peritoneal mast cells suggests that D-galactosamine-induced histamine release does not strictly depend on the presence of extracellular Ca++. nih.gov This finding implies that D-galactosamine may trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, contributing to an elevation in cytosolic calcium concentrations. Dysregulation of intracellular calcium can activate various downstream pathways, including proteases, phospholipases, and endonucleases, ultimately leading to cellular damage and death.

Modulation of Gene Expression and Chromatin Structure

D-(+)-Galactosamine hydrochloride significantly impacts gene expression and the organization of chromatin, the complex of DNA and proteins within the nucleus. These alterations are central to its mechanism of action and contribute to the observed cellular dysfunction.

Changes in Non-Histone Chromosomal Proteins (NHP) and DNA Association

Research has demonstrated that D-galactosamine administration leads to notable changes in the composition of non-histone chromosomal proteins (NHPs), which play crucial roles in the regulation of gene expression. A study conducted on chicken liver revealed that D-galactosamine treatment caused variations in the gel patterns of chromatin proteins. nih.gov Specifically, a decrease was observed in the amount of a non-histone protein with a molecular weight of 150,000. nih.gov This suggests that D-galactosamine can selectively affect the association of certain NHPs with chromatin, potentially altering the structure of the chromatin and the accessibility of DNA for transcription. The majority of age-specific chromatin proteins, however, remained unaffected by the treatment. nih.gov

Effect of D-Galactosamine on Chicken Liver Non-Histone Chromatin Proteins
Observation Finding
Alteration in Gel PatternsD-galactosamine administration caused variations in the gel patterns of chromatin proteins soluble in 0.35 M NaCl. nih.gov
Specific Protein ReductionA notable decrease was observed in a non-histone protein with a molecular weight of 150,000. nih.gov
Selective ImpactThe majority of age-specific chromatin proteins were unaffected by the D-galactosamine treatment. nih.gov

Regulation of Specific Gene Pathways (e.g., Sirtuin 1)

One of the most significant and well-documented molecular targets of D-(+)-Galactosamine hydrochloride is the Sirtuin 1 (SIRT1) pathway. SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress responses, metabolism, and survival.

Studies have consistently shown that treatment with D-galactosamine, often in combination with lipopolysaccharide (LPS) to create a robust model of acute liver failure, leads to a dramatic decrease in the expression and levels of SIRT1 in the liver. nih.govnih.govsemanticscholar.org This downregulation of SIRT1 is considered a key step in the cytotoxic effects observed in this model of hepatotoxicity. nih.govsemanticscholar.org

The importance of SIRT1 in mitigating D-galactosamine-induced damage is highlighted by studies using SIRT1 activators. For instance, pretreatment with the SIRT1 activator resveratrol (B1683913) has been shown to attenuate the hepatotoxicity induced by D-galactosamine/LPS. nih.govsemanticscholar.org Conversely, the inhibition of SIRT1 activity exacerbates the liver injury. semanticscholar.org More recent research has further elucidated the protective role of SIRT1, showing that its activation can alleviate acute liver failure by modulating pathways related to ferroptosis and pyroptosis, specifically involving the p53/glutathione peroxidase 4/gasdermin D axis. researchgate.net

Impact of D-Galactosamine/LPS on Sirtuin 1 (SIRT1) and Protective Effects of Activators
Condition Effect on SIRT1 Expression/Activity
D-Galactosamine/LPS TreatmentSignificant decrease in SIRT1 levels and expression. nih.govnih.govsemanticscholar.org
Pretreatment with Resveratrol (SIRT1 activator)Attenuation of D-Galactosamine/LPS-induced hepatotoxicity. nih.govsemanticscholar.org
Pretreatment with Quercetin or SRT1720 (SIRT1 activators)Return of SIRT1 expression towards normal levels. nih.gov
Inhibition of SIRT1Exacerbation of D-Galactosamine/LPS-induced liver injury. semanticscholar.org

In addition to the SIRT1 pathway, D-galactosamine administration triggers widespread changes in gene expression. Microarray analyses of mouse livers treated with D-galactosamine have revealed differential expression of hundreds of genes. nih.gov The majority of these transcriptomic changes occur during the injury phase, affecting genes involved in protein synthesis and degradation, mRNA processing and binding, and cell cycle regulation. nih.gov This broad impact on gene expression underscores the profound and multifaceted nature of D-(+)-Galactosamine hydrochloride's molecular actions.

Experimental Models Utilizing D + Galactosamine Hydrochloride

Models of Acute Hepatic Injury and Failure

D-(+)-Galactosamine hydrochloride is extensively used to create animal models of acute hepatic injury and failure, which share similarities with human conditions like viral hepatitis. cuni.cznih.gov

D-(+)-Galactosamine Hydrochloride-Induced Hepatitis and Liver Damage Models

Administration of D-(+)-Galactosamine hydrochloride to experimental animals, such as rats and mice, reliably induces a state of acute hepatitis and liver damage. nih.govimrpress.com This model is characterized by significant increases in serum levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. nih.gov Histopathological examination of the liver in these models reveals diffuse inflammation and massive necrosis of hepatocytes. nih.gov The severity of liver damage is dose-dependent, and the model can be tailored to produce varying degrees of injury for research purposes. cuni.czimrpress.com The hepatotoxicity induced by D-(+)-Galactosamine is attributed to the generation of free radicals and the depletion of UTP nucleotides. medchemexpress.com It also causes lipid peroxidation, which leads to the deterioration of cell membranes. medchemexpress.com

Table 1: Key Research Findings in D-(+)-Galactosamine Hydrochloride-Induced Liver Damage Models

FindingOrganism/SystemKey OutcomesReference
Dose-dependent hepatocyte injuryPrimary culture of rat hepatocytesMorphological changes, decreased cell viability, reduced albumin production, altered mitochondrial function cuni.cz
Increased serum liver enzymes and bilirubinRatsSignificant elevation of ALT, AST, and bilirubin nih.gov
Diffuse inflammation and liver damageRatsHistopathological evidence of diffuse inflammation and hepatocyte necrosis nih.gov
Lipid peroxidation and cell membrane damageIn vivo modelsDeterioration of cell membranes due to lipid peroxidation medchemexpress.com

Combined Insult Models (e.g., Lipopolysaccharide/D-(+)-Galactosamine Hydrochloride-Induced Fulminant Hepatic Failure)

To create a more severe and clinically relevant model of fulminant hepatic failure (FHF), D-(+)-Galactosamine hydrochloride is often co-administered with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. medchemexpress.comnih.govresearchgate.net This combined insult model results in a rapid and severe liver injury characterized by massive hepatocyte apoptosis and necrosis, leading to FHF. nih.govnih.gov The synergistic effect of D-(+)-Galactosamine hydrochloride and LPS is thought to be mediated by an enhanced inflammatory response, involving the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This model is widely used to investigate the mechanisms of FHF and to test the efficacy of potential therapeutic agents. nih.govnih.gov Studies have shown that this co-administration can also induce genotoxicity in the liver of mice. nih.govbiorxiv.org

Table 2: Research Findings in LPS/D-(+)-Galactosamine Hydrochloride-Induced Fulminant Hepatic Failure Models

FindingOrganism/SystemKey OutcomesReference
Induction of fulminant hepatitisMiceSevere hepatic congestion and rapid death nih.gov
Increased serum TNF-α levelsMiceSignificantly augmented elevation of serum TNF-α nih.gov
Reduced mortality and liver injury with treatmentMiceTetrandrine reduced mortality and improved liver injury in a dose-dependent manner nih.gov
Induction of typical hepatocyte apoptosisMiceDNA ladder detection confirmed hepatocyte apoptosis nih.gov
Downregulation of SIRT1 expressionRatsA dramatic decrease in SIRT1 levels was observed in response to D-GalN/LPS treatment nih.gov

Induction of Hepatocyte Apoptosis and Necrosis in Experimental Systems

D-(+)-Galactosamine hydrochloride induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatocytes. medchemexpress.comnih.gov In primary cultures of rat hepatocytes, D-(+)-Galactosamine hydrochloride has been shown to induce caspase-3 activation and DNA fragmentation, which are hallmarks of apoptosis. medchemexpress.com Studies have also demonstrated that D-(+)-Galactosamine hydrochloride-induced apoptosis is associated with an increase in intracellular calcium concentration, particularly around the nucleus. nih.gov The balance between apoptosis and necrosis can be influenced by the experimental conditions, including the concentration of D-(+)-Galactosamine hydrochloride and the presence of other stimuli. nih.gov

Models of Renal Dysfunction Associated with D-(+)-Galactosamine Hydrochloride Administration

In addition to its primary hepatotoxic effects, D-(+)-Galactosamine hydrochloride administration can also lead to renal dysfunction. nih.govmedchemexpress.com In rat models of D-(+)-Galactosamine-induced acute liver failure, a significant increase in serum creatinine (B1669602) and urea (B33335) levels, along with a decrease in creatinine clearance, is observed, indicating acute renal failure. nih.gov Interestingly, histopathological examination of the kidneys in these animals often reveals no structural changes, suggesting that the renal failure is functional in nature. nih.gov This phenomenon is considered a model for hepatorenal syndrome, a serious complication of advanced liver disease in humans. nih.gov The renal damage is believed to be mediated by oxidative and nitrosative stress. nih.gov

Investigations of Systemic Responses and Inter-Organ Crosstalk

The use of D-(+)-Galactosamine hydrochloride in experimental models allows for the investigation of systemic inflammatory responses and the complex interplay between different organs, known as inter-organ crosstalk.

D-(+)-Galactosamine Hydrochloride-Induced Sensitization to Endotoxins

A key finding in research utilizing D-(+)-Galactosamine hydrochloride is its ability to dramatically sensitize animals to the lethal effects of endotoxins like LPS. nih.govnih.gov Treatment with D-(+)-Galactosamine hydrochloride can increase an animal's sensitivity to LPS by several thousand-fold. nih.govnih.gov This sensitization is most pronounced when D-(+)-Galactosamine hydrochloride and LPS are administered concurrently. nih.govnih.gov The underlying mechanism for this sensitization is linked to the early metabolic effects of the hexosamine on hepatocytes, rather than its direct hepatotoxic activity. nih.govnih.gov This model is particularly valuable for studying the mechanisms of endotoxic shock and the role of the liver in modulating the systemic response to endotoxins. nih.gov

Analysis of Immune Cell Infiltration and Inflammatory Responses (e.g., Macrophages, Polymorphonuclear Leukocytes)

D-(+)-Galactosamine hydrochloride (D-GalN) is a well-established experimental toxin used to induce liver injury that mimics viral hepatitis. A key feature of D-GalN-induced hepatotoxicity is the significant inflammatory response characterized by the infiltration of various immune cells. The analysis of this infiltration, particularly of macrophages and polymorphonuclear leukocytes (PMNs), is crucial for understanding the pathophysiology of the liver damage.

D-GalN administration leads to hepatic damage that is associated with the infiltration of macrophages. sigmaaldrich.com In models combining D-GalN with lipopolysaccharide (LPS) to induce fulminant hepatic failure, the injury is primarily mediated by macrophages and Kupffer cells, the resident macrophages of the liver. nih.gov The activation of these cells is a critical step in the inflammatory cascade. Furthermore, studies have shown that D-GalN increases the adherence of polymorphonuclear leukocytes, a category of white blood cells that includes neutrophils, to the endothelial cells lining the liver's blood vessels. sigmaaldrich.com

The inflammatory response is driven by a variety of signaling molecules. In the widely used LPS/D-GalN model of acute liver injury, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are significantly increased. medchemexpress.com TNF-α, in particular, plays a central role in recruiting neutrophils into the liver sinusoids. researchgate.net The importance of the immune system in this process is highlighted by experiments in immunosuppressed mice, where D-GalN-induced liver cell damage occurred without a detectable inflammatory reaction, suggesting that T-lymphocytes are involved in the development of the hepatitis. nih.gov

The table below summarizes the key research findings on immune cell involvement in D-GalN-induced liver injury models.

Experimental ModelKey Immune Cell TypeObserved EffectCytokine InvolvementReference
D-GalN in ratsMacrophages, Polymorphonuclear LeukocytesInduces macrophage infiltration and increases PMN adherence to hepatic endothelial cells.Not specified sigmaaldrich.com
LPS/D-GalN in miceMacrophages/Kupffer Cells, NK/NKT CellsAlleviation of liver injury in LECT2-deficient mice, mediated by macrophages/Kupffer cells.TNF-α, IFN-γ nih.gov
D-GalN/EndotoxinNeutrophils (PMNs)TNF-α is mainly responsible for neutrophil recruitment into liver sinusoids.TNF-α researchgate.net
D-GalN in immunosuppressed miceT-lymphocytesAbsence of inflammatory reaction, suggesting T-lymphocyte participation in hepatitis development.Not specified nih.gov

Research Methodologies and Analytical Techniques in D + Galactosamine Hydrochloride Studies

Advanced Synthesis and Characterization Approaches for D-(+)-Galactosamine Hydrochloride

The definitive identification and characterization of D-(+)-Galactosamine hydrochloride are foundational to any research. This involves both its synthesis and the subsequent confirmation of its molecular structure through various spectroscopic techniques.

Spectroscopic methods are indispensable for verifying the identity and purity of D-(+)-Galactosamine hydrochloride. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For D-(+)-Galactosamine hydrochloride, both ¹H NMR and ¹³C NMR spectra are used. The ¹H NMR spectrum shows distinct signals corresponding to the different protons in the molecule, with chemical shifts indicating their electronic environment. chemicalbook.com For instance, a mixture of anomers (α and β forms) can be identified. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of D-(+)-Galactosamine hydrochloride displays characteristic absorption bands that confirm the presence of hydroxyl (-OH), amino (-NH₂), and C-O bonds, which are key components of its structure. chemicalbook.com

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular weight of D-(+)-Galactosamine hydrochloride is 215.63 g/mol . sigmaaldrich.com Techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Quadrupole (LC-ESI-QQ) MS/MS can be used to analyze the compound and its fragments, further confirming its identity. ufz.de

Table 1: Summary of Spectroscopic Data for D-(+)-Galactosamine Hydrochloride

Technique Observation Significance
¹H NMR Shows signals for protons on the pyranose ring and attached functional groups. chemicalbook.comConfirms the hydrogen framework of the molecule and can distinguish between anomers.
¹³C NMR Provides signals for each unique carbon atom in the molecule. chemicalbook.comElucidates the carbon skeleton of the galactosamine structure.
IR Spectroscopy Displays characteristic absorption bands for O-H, N-H, and C-O stretching. chemicalbook.comVerifies the presence of essential functional groups (hydroxyl, amino).
Mass Spectrometry Determines the molecular weight (215.63 g/mol ) and fragmentation patterns. ufz.deglentham.comConfirms the overall mass and elemental formula (C₆H₁₃NO₅ · HCl). glentham.com

Quantitative Analytical Methods for D-(+)-Galactosamine Hydrochloride and its Metabolites in Biological Matrices

To understand the biological fate and effects of D-(+)-Galactosamine hydrochloride, it is crucial to accurately measure its concentration, along with its metabolites, in biological samples such as plasma, urine, and tissue homogenates. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of D-(+)-Galactosamine hydrochloride. sigmaaldrich.comsigmaaldrich.com Given that galactosamine lacks a strong native chromophore for UV detection, pre-column derivatization is often employed to enhance detection sensitivity. tandfonline.com A common method involves derivatizing the amino group with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). tandfonline.com This allows for highly sensitive fluorescence detection, which can achieve lower detection limits than conventional UV absorbance. nih.govbohrium.com The separation is typically achieved on a reversed-phase column, such as a C18 column. tandfonline.com This method has been successfully used to quantify glucosamine (B1671600) and galactosamine in various samples. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of galactosamine. Due to the low volatility of amino sugars, derivatization is a necessary step to convert them into more volatile compounds suitable for gas chromatography. nih.gov A common procedure involves the preparation of aldononitrile pentaacetate derivatives. nih.gov Following separation by GC, the mass spectrometer provides high selectivity and sensitivity for detection. nih.gov GC-MS has been used to measure D-galactose concentrations in human plasma with high precision and a very low limit of quantification (<0.02 micromol/L). nih.gov Advanced techniques like two-dimensional GC (GC × GC) coupled with time-of-flight mass spectrometry (TOFMS) can further enhance the separation and identification of metabolites in complex biological samples. nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged or derivatized sugars. In this technique, analytes are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. For amino sugars like galactosamine, derivatization with a charged fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), can be performed after an enzymatic reaction. nih.gov This allows for subsequent analysis by high-performance capillary electrophoresis (HPCE) with highly sensitive laser-induced fluorescence (LIF) detection. nih.govnih.gov This approach avoids any potential interference of the label with enzymatic activity during assays. nih.gov

Table 2: Comparison of Quantitative Analytical Methods

Method Principle Derivatization Detection Key Advantage
HPLC Chromatographic separation based on polarity. tandfonline.comOften required for sensitivity (e.g., with FMOC-Cl). tandfonline.comFluorescence, UV. tandfonline.comnih.govRobust, widely available, and highly sensitive with fluorescence detection. nih.gov
GC-MS Chromatographic separation based on volatility, with mass-based detection. nih.govRequired to increase volatility (e.g., aldononitrile acetates). nih.govMass Spectrometry. nih.govHigh specificity and sensitivity, excellent for metabolite profiling. nih.gov
CE Separation based on charge-to-size ratio in an electric field. nih.govOften used to introduce charge and a fluorescent tag (e.g., ANTS). nih.govLaser-Induced Fluorescence (LIF). nih.govHigh separation efficiency, requires very small sample volumes. nih.gov

In Vitro Experimental Systems and Cellular Models

In vitro models are essential for dissecting the molecular mechanisms of D-(+)-Galactosamine hydrochloride-induced toxicity. nih.gov These systems allow researchers to study cellular events in a controlled environment, free from the systemic complexities of a whole organism. osti.gov

The primary target of galactosamine is the hepatocyte (liver cell), and thus, liver-derived cells are the most common models. sigmaaldrich.comnih.gov A widely used experimental model for inducing acute liver injury involves treating hepatocytes with D-(+)-Galactosamine, often in combination with Lipopolysaccharide (LPS). medchemexpress.comnih.gov This combination mimics aspects of fulminant hepatic failure. medchemexpress.com

Common cellular models include:

Primary Rat Hepatocytes : These cells are isolated directly from rat livers and provide a model that closely resembles the in vivo state. nih.govnih.gov Studies have shown that galactosamine induces dose-dependent injury, apoptosis (programmed cell death), and necrosis in these cells by depleting uridine (B1682114) nucleotides and inhibiting RNA and protein synthesis. nih.govresearchgate.net

HepG2 Cells : This is a human liver cancer cell line that is immortalized and easy to culture. nih.govresearchgate.net HepG2 cells are frequently used to study the apoptotic pathways triggered by galactosamine. nih.govresearchgate.net For example, research has demonstrated that D-GalN can induce apoptosis in HepG2 cells, and this system is used to test the protective effects of various compounds. nih.govresearchgate.net

These in vitro systems are invaluable for investigating specific cellular events such as caspase activation, DNA fragmentation, mitochondrial dysfunction, and the expression of apoptosis-related genes like TNF-α and Fas/FasL. medchemexpress.comnih.gov

Table 3: Common In Vitro Models in D-(+)-Galactosamine Hydrochloride Research

Cell Model Origin Typical Application Key Findings
Primary Rat Hepatocytes Isolated from rat liver. nih.govModeling acute hepatotoxicity and viral hepatitis. nih.govD-GalN induces dose-dependent apoptosis and necrosis; depletes uridine pools. nih.govmedchemexpress.com
HepG2 Cells Human hepatocellular carcinoma cell line. nih.govInvestigating mechanisms of apoptosis and screening for hepatoprotective agents. nih.govresearchgate.netD-GalN induces apoptosis via mitochondrial and death receptor pathways. nih.govresearchgate.net

In Vivo Experimental Systems and Animal Models

The selection of animal species and strains is critical in studies of D-GalN-induced toxicity due to significant differences in susceptibility. nih.gov Rats and rabbits have been shown to be sensitive to the hepatotoxic effects of D-GalN, while mice are generally more resistant. nih.govimrpress.com

Rats: Various rat strains are commonly used, including Sprague-Dawley and Wistar rats. nih.govnih.govnih.gov Sprague-Dawley rats are utilized in models of D-GalN/LPS-induced hepatorenal syndrome. nih.gov Wistar rats are employed in studies establishing models of D-GalN-induced hepatocyte injury. nih.govnih.gov Rats are considered more susceptible to D-GalN intoxication than mice. imrpress.com In rats, D-GalN administration leads to diffuse inflammation and liver damage that histologically resembles human viral hepatitis. nih.govnih.gov

Mice: While generally more resistant, certain mouse strains like the C57BL/6N Crj are used in studies investigating the molecular mechanisms of D-GalN-induced apoptosis. nih.gov The effect of D-GalN is highly dependent on the animal strain. imrpress.com

Rabbits: Rabbits are also noted to be sensitive to the toxic effects of D-GalN. nih.gov

The combination of D-GalN with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) is a common strategy to create robust models of acute liver failure, particularly in rodents. medchemexpress.comnih.gov This combination synergistically enhances liver injury. nih.govresearchgate.net

Interactive Data Table: Rodent Model Susceptibility to D-Galactosamine

Species Strain(s) Used Susceptibility Key Applications Reference
Rat Sprague-Dawley, Wistar Sensitive Models of acute liver failure, hepatorenal syndrome, hepatocyte injury nih.govnih.gov
Mouse C57BL/6N Crj Resistant (strain-dependent) Mechanistic studies of apoptosis, models of acute liver injury (often with LPS) nih.govimrpress.com
Rabbit Not specified Sensitive General hepatotoxicity studies nih.gov

Histopathological and morphological assessments are cornerstones of evaluating organ damage in D-GalN in vivo models. These analyses involve the microscopic examination of tissue sections, typically stained with hematoxylin (B73222) and eosin (B541160) (H&E), to identify cellular and structural changes. nih.gov

In rat models of D-GalN-induced liver injury, histopathological examination reveals characteristic features that develop over time. Within 12 to 48 hours of D-GalN administration, moderate pericentral inflammatory infiltration is observed around the central veins. imrpress.com This is often accompanied by hepatocyte necrosis, which can become massive, and the appearance of apoptotic bodies. nih.govimrpress.comnih.gov The liver damage induced by D-GalN is often described as being similar to viral hepatitis. medchemexpress.com

In the D-GalN/LPS co-administration model in rats, hepatocyte necrosis progressively worsens, becoming most significant at 12 hours post-treatment. nih.gov This is characterized by widespread death of hepatocytes. nih.gov Interestingly, in this model of hepatorenal syndrome, while the liver shows massive damage, the structure of the kidney's glomeruli and tubules may appear normal under light microscopy, even as functional impairment is detected. nih.govnih.gov

The assessment of apoptosis is also a key component. The presence of apoptotic bodies, which are fragments of apoptotic cells, is a morphological indicator of this form of cell death. nih.gov Immunohistochemical techniques, such as staining for Caspase-3, can be used to quantify the extent of apoptosis within the liver tissue. imrpress.com

Biochemical Marker Analysis in Biological Fluids and Tissues (e.g., Serum Enzyme Activities, Bilirubin, Ammonia, Glycogen (B147801), Lactate, Pyruvate)

The administration of D-(+)-Galactosamine hydrochloride (D-GalN) is a well-established experimental model for inducing liver injury that mimics the characteristics of viral hepatitis. nih.govresearchgate.netmedchemexpress.com A cornerstone of research in this area involves the analysis of various biochemical markers in biological fluids (primarily serum) and liver tissue to quantify the extent of cellular damage and organ dysfunction.

Upon D-GalN administration, a significant increase in the serum levels of key liver enzymes is a hallmark of hepatotoxicity. researchgate.netcas.cznih.gov These enzymes are typically contained within hepatocytes and are released into the bloodstream upon cell membrane damage or necrosis. Commonly measured enzymes include:

Alanine (B10760859) Aminotransferase (ALT): A relatively specific indicator of liver damage.

Aspartate Aminotransferase (AST): Another marker of liver cell injury, although less specific than ALT. nih.gov

Alkaline Phosphatase (ALP): Often indicates cholestasis or damage to the bile ducts.

In addition to enzyme activities, other markers are crucial for assessing liver function. A statistically significant increase in plasma bilirubin is observed, indicating impaired hepatic conjugation and excretion processes. nih.govnih.gov Elevated ammonia levels are also a key finding, pointing to a compromised urea (B33335) cycle and the development of hepatic encephalopathy. nih.gov Studies also investigate changes in energy metabolism by measuring metabolites such as lactate and pyruvate , and the depletion of hepatic glycogen stores, reflecting the profound metabolic disruption caused by D-GalN. nih.govnih.gov

The table below summarizes typical changes in biochemical markers following D-GalN administration in animal models.

Table 1: Changes in Biochemical Markers in D-GalN Induced Hepatotoxicity

Marker Analyte Typical Change Biological Implication
Serum Enzyme Activities Alanine Aminotransferase (ALT) Significant Increase nih.govnih.gov Hepatocellular damage
Aspartate Aminotransferase (AST) Significant Increase cas.cznih.gov Hepatocellular damage
Alkaline Phosphatase (ALP) Increase researchgate.net Hepatobiliary damage
Lactate Dehydrogenase (LDH) Increase nih.gov General tissue damage
Liver Function Markers Total Bilirubin Significant Increase nih.govnih.gov Impaired excretory function
Ammonia Significant Increase nih.gov Impaired detoxification

Molecular and Cellular Assays

To understand the mechanisms underlying D-GalN-induced toxicity at a deeper level, researchers employ a range of sophisticated molecular and cellular assays.

Nucleotide Pool Quantification (e.g., by High-Pressure Liquid Chromatography)

A primary mechanism of D-GalN toxicity is the specific depletion of uridine nucleotides in hepatocytes. medchemexpress.comsigmaaldrich.commedchemexpress.com D-GalN is metabolized via the galactose pathway, leading to the formation of UDP-aminosugars. This process "traps" uridine in the form of UDP-derivatives, causing a severe drop in the cellular pool of Uridine Triphosphate (UTP). sigmaaldrich.comnih.gov This UTP depletion inhibits the synthesis of RNA and, consequently, proteins and other essential macromolecules, leading to cell death. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

High-Pressure Liquid Chromatography (HPLC) is the principal analytical technique used for the separation and quantification of these nucleotide pools. nih.govsigmaaldrich.com HPLC methods, often using ion-pair chromatography on a reversed-phase column, can effectively separate various nucleotides and their sugar derivatives from complex biological extracts. nih.govresearchgate.net Studies using HPLC have demonstrated that D-GalN administration leads to:

A rapid depletion of the UTP pool. nih.gov

A decrease in UDP-hexose and UDP-glucuronic acid. nih.gov

An accumulation of UDP-hexosamines (like UDP-glucosamine and UDP-galactosamine). nih.govnih.gov

This precise quantification allows researchers to correlate the extent of nucleotide pool disruption with the severity of liver injury.

Gene Expression Analysis (e.g., mRNA and Protein Levels via Western Blot, RT-qPCR)

Investigating changes in gene and protein expression is critical to unraveling the cellular pathways activated or inhibited by D-GalN.

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is widely used to measure changes in messenger RNA (mRNA) levels for specific genes. cas.czresearchgate.net This technique provides a sensitive and quantitative measure of gene transcription. For instance, RT-qPCR has been used to show that D-GalN/LPS treatment significantly increases the gene expression of pro-apoptotic genes like Bid, Bax, and caspase-3, while decreasing the expression of antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1). cas.cznih.gov

Western Blot analysis is the corresponding technique used to detect and quantify changes at the protein level. researchgate.net This method separates proteins by size, which are then identified using specific antibodies. Western blotting has been used to confirm that changes in mRNA levels (detected by RT-qPCR) translate to corresponding changes in protein expression. For example, studies have shown that D-GalN intoxication leads to the upregulation of the p53 and Bax proteins and the downregulation of the anti-apoptotic Bcl-2 protein, pushing the cell towards apoptosis. nih.gov

Table 2: Examples of Genes Analyzed in D-GalN Studies

Gene/Protein Analytical Technique Observed Change Associated Pathway
p53 Western Blot Upregulation nih.gov Apoptosis Regulation
Bax RT-qPCR, Western Blot Upregulation nih.govcas.cz Pro-apoptosis
Bcl-2 Western Blot Downregulation nih.gov Anti-apoptosis
Superoxide Dismutase 1 (SOD1) RT-qPCR Decrease cas.cznih.gov Oxidative Stress
Glutathione Peroxidase 1 (Gpx1) RT-qPCR No significant change cas.cz Oxidative Stress

Enzyme Activity Assays (e.g., Galactosamine Transferase, Galactosidase)

Enzyme activity assays are functional tests that measure the rate at which a specific enzyme converts its substrate into a product. In the context of D-GalN research, these assays can provide insights into both its metabolism and its downstream cellular effects.

D-GalN is metabolized by the liver through the same pathway as galactose, which involves enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase. nih.gov Assays for these transferase activities can help delineate the metabolic flux and the rate of trapping of uridine nucleotides.

Furthermore, researchers measure the activity of enzymes involved in the cellular response to injury. For example, studies have measured the activity of ornithine decarboxylase and thymidine kinase as markers of hepatic regeneration following D-GalN-induced injury. nih.gov Other assays focus on general enzyme classes, such as β-galactosidase , which cleaves β-d-galactopyranosides. megazyme.comnih.gov While not directly metabolizing D-GalN, understanding the activity of related enzymes can provide a broader picture of cellular carbohydrate metabolism.

Omics-based Approaches (e.g., Multi-omics Analysis)

Modern research is increasingly adopting "omics" technologies to gain a holistic and unbiased view of the biological response to stimuli like D-GalN. These approaches integrate data from multiple molecular levels, such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). mdpi.comnih.gov

A multi-omics integrative analysis provides a more comprehensive understanding than any single omics approach alone, helping to construct regulatory networks and identify key molecules and pathways. mdpi.comresearchgate.netnih.gov

In D-GalN research, transcriptomics has been applied using microarray analysis to establish a global gene expression profile during liver injury and regeneration. nih.gov Such studies have identified hundreds of differentially expressed genes involved in protein synthesis, mRNA processing, and cell cycle regulation, revealing that the most significant transcriptomic changes occur during the injury stage. nih.gov Integrating these transcriptomic data with proteomic and metabolomic profiles would represent a full multi-omics approach, allowing for a system-level dissection of the mechanisms of D-GalN toxicity, from initial gene expression changes to the ultimate physiological and pathological outcomes.

Advanced Research Applications and Future Directions for D + Galactosamine Hydrochloride

D-(+)-Galactosamine Hydrochloride in Drug Discovery and Development Research

The unique characteristics of D-(+)-Galactosamine hydrochloride have positioned it as a significant molecule in the landscape of modern drug discovery and development. Its utility ranges from serving as a structural foundation for new drugs to being a critical component in advanced drug delivery systems.

Utilization as a Template for Designing New Therapeutic Agents

The D-(+)-Galactosamine structure serves as a crucial scaffold in the design of novel therapeutic agents, primarily by facilitating the study of specific biological interactions. Researchers synthesize various derivatives of D-galactosamine to probe the binding requirements of specific receptors, such as the asialoglycoprotein receptor (ASGPR) found on mammalian hepatocytes. nih.gov By modifying the N-substituent or the hydroxyl groups of the galactosamine molecule, scientists can determine the precise structural features necessary for optimal receptor binding. nih.gov This knowledge is fundamental in the rational design of new drugs that can selectively target these receptors. For instance, understanding how modifications like N-propanoyl or N-benzoyl groups affect binding affinity helps in creating more effective and specific therapeutic compounds. nih.gov This approach, where the molecule is used as a template to understand biological recognition, is a cornerstone of modern drug design, enabling the creation of new classes of drugs with improved targeting and efficacy. nih.gov

Role as a Precursor for Synthesizing Complex Biomolecules (e.g., Glycosaminoglycans, Glycoproteins)

D-(+)-Galactosamine is a fundamental building block for a variety of essential biomolecules. In the body, it is a natural constituent of certain glycoprotein (B1211001) hormones, including follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.org In the laboratory, its derivative, N-acetyl-D-galactosamine (GalNAc), is a critical precursor in the synthesis of complex polysaccharides known as glycosaminoglycans (GAGs). wikipedia.org GAGs like chondroitin (B13769445) sulfate (B86663) and dermatan sulfate are composed of repeating disaccharide units that include GalNAc. wikipedia.orgnih.gov These molecules are vital components of the extracellular matrix, playing key roles in cell adhesion, signaling, and maintaining tissue structure. nih.gov The ability to synthesize these complex GAGs using D-(+)-galactosamine as a starting material is crucial for research into their diverse biological functions and for developing GAG-based therapeutic agents for conditions like osteoarthritis. wikipedia.orgnih.gov

Applications in Targeted Drug Delivery Systems

One of the most promising advanced applications of D-(+)-Galactosamine is in the development of targeted drug delivery systems, particularly for liver diseases. nih.govnih.gov The surface of liver cells (hepatocytes) is rich in asialoglycoprotein receptors (ASGPRs), which exhibit a high binding affinity for galactose and its derivatives like galactosamine. nih.govnih.govpibb.ac.cn This specific interaction allows researchers to use galactosamine as a "homing device" to direct therapeutic agents specifically to the liver.

Scientists have successfully conjugated galactosamine to various drug delivery vehicles, such as nanoparticles and polymers. nih.govnih.govnih.gov These galactosamine-conjugated systems can encapsulate potent anticancer drugs, like doxorubicin (B1662922) or curcumin (B1669340) derivatives, and deliver them directly to hepatocellular carcinoma (HCC) cells, which overexpress ASGPRs. nih.govnih.gov This targeted approach increases the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic side effects. nih.gov

Drug Delivery SystemCarrierTargeting LigandPayloadTarget DiseaseKey FindingReference
PAMAM-Gal-CDF G4 Polyamidoamine (PAMAM) DendrimerGalactosamineCurcumin Derivative (CDF)Hepatocellular Carcinoma (HCC)Achieved selective high cellular uptake via ASGPR-mediated endocytosis. nih.gov
GAL-DOX-AN Albumin NanoparticlesGalactosamineDoxorubicin (DOX)Liver CancerShowed more effective killing of HepG2 cancer cells compared to non-targeted nanoparticles. nih.gov
Gal-XG-DOX Xyloglucan (polysaccharide)GalactosamineDoxorubicin (DOX)Liver HepatocytesFormed self-assembled nanoparticles with high drug loading content. nih.gov
HPMA-PK2 N-(2-hydroxypropyl)methacrylamide (HPMA) copolymerGalactosamineDoxorubicin (DOX)Primary or Metastatic Liver CancerDisplayed a five-fold decrease in cardiotoxicity in preclinical studies and advanced to Phase I clinical trials. rsc.org

Contributions to Regenerative Medicine and Tissue Engineering Research

In the fields of regenerative medicine and tissue engineering, the goal is to repair or replace damaged tissues. D-(+)-Galactosamine and the complex molecules derived from it are proving to be valuable assets. Glycosaminoglycans (GAGs), which are synthesized from galactosamine precursors, are crucial components of the native extracellular matrix (ECM) and are widely used in creating biomaterials and scaffolds that support tissue repair. nih.gov

A significant advancement is the use of galactosylated scaffolds to direct the fate of stem cells. Researchers have developed scaffolds functionalized with galactose, which can effectively guide mesenchymal stem cells (MSCs) to differentiate into hepatocyte-like cells. nih.gov In one study, a galactosylated rat natural scaffold was shown to promote higher urea (B33335) secretion in differentiated cells, a key function of liver cells, demonstrating a successful step towards engineering liver tissue. nih.gov These "bio-instructive" scaffolds mimic the natural cellular environment, providing the necessary signals for cells to grow and form new, functional tissue. youtube.comyoutube.com This approach holds great potential for treating liver diseases by creating functional tissue patches or eventually, entire organs. nih.gov

Investigations into Cell Signaling Pathways and Intercellular Communication

D-(+)-Galactosamine hydrochloride is widely used as a research tool to investigate cellular signaling pathways, primarily through its established role as a hepatotoxin. medchemexpress.com When administered to cells or animals, it induces a state of metabolic stress that mimics certain liver diseases. wikipedia.orgcaymanchem.com This allows scientists to study the complex cascade of events that occur within cells during injury.

The primary mechanism of galactosamine-induced injury involves the depletion of uridine (B1682114) triphosphate (UTP), a critical energy source and precursor for RNA synthesis. wikipedia.orgmedchemexpress.com This depletion disrupts numerous cellular processes and activates specific signaling pathways. For example, studies have shown that galactosamine-induced liver injury involves the modulation of key pathways such as the PI3K/Akt/mTOR pathway and the activation of nuclear factor-kappaB (NF-κB), a central regulator of inflammation. medchemexpress.com By observing how cells respond to galactosamine-induced stress, researchers can identify potential therapeutic targets to interrupt these damaging signaling cascades. It also helps in understanding how cells communicate during injury and inflammation.

Emerging Applications in Immunology and Cancer Research

The application of D-(+)-Galactosamine hydrochloride extends into the specialized fields of immunology and cancer research. In immunology, it is frequently used with lipopolysaccharide (LPS) to create robust models of acute inflammatory liver injury and fulminant hepatic failure. medchemexpress.com These models are invaluable for studying the role of the immune system in liver disease, including the involvement of specific immune cells like T-lymphocytes and macrophages, and the action of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). rsc.org

In cancer research, beyond its role in targeted drug delivery to liver tumors, D-(+)-Galactosamine is used to study the mechanisms of cancer development. For instance, research has explored its effects on hepatocarcinogenesis. medchemexpress.com One study demonstrated that hyperactivation of the AKT2 signaling pathway, which can be exacerbated by D-galactosamine, promotes hepatosteatosis and the development of hepatocellular carcinoma (HCC). medchemexpress.com These findings highlight how D-(+)-Galactosamine can be used as a tool to unravel the molecular pathways that link liver injury, inflammation, and the progression to cancer.

Integration of Systems Biology and Omics Data in D-(+)-Galactosamine Hydrochloride Research

The integration of systems biology with "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of the complex molecular mechanisms underlying D-(+)-Galactosamine hydrochloride-induced hepatotoxicity. By providing a global view of molecular changes, these approaches allow researchers to move beyond single-pathway analyses and construct a more holistic picture of the cellular response to this compound. This has been particularly valuable in the context of using D-(+)-Galactosamine, often in combination with lipopolysaccharide (LPS), to model acute liver injury and failure in preclinical studies.

Transcriptomic Analyses of D-(+)-Galactosamine-Induced Liver Injury

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in identifying global gene expression profiles during the injury and subsequent regeneration phases of D-(+)-Galactosamine-induced liver damage. Microarray analyses of mouse livers following administration of D-(+)-Galactosamine have revealed significant alterations in gene expression. nih.gov

One study classified the effects into an "injury stage" (6 and 24 hours post-administration) and a "regeneration stage" (72 hours). nih.gov The majority of transcriptomic changes occurred during the injury stage, with 336 genes identified as injury-specific. nih.gov In contrast, only 13 genes were found to be regeneration-specific. nih.gov This research highlighted that genes involved in protein synthesis and degradation, mRNA processing, and cell cycle regulation showed significant changes in their transcript levels. nih.gov

Further transcriptomic sequencing in rat models of acute-on-chronic liver failure, induced by a combination of D-galactosamine and LPS, identified thousands of differentially expressed genes when compared to control groups. nih.gov These studies provide a comprehensive catalog of the genetic reprogramming that occurs in response to D-(+)-Galactosamine, offering insights into the pathways that are activated or suppressed during the development of liver injury.

Table 1: Selected Differentially Expressed Genes in D-(+)-Galactosamine-Induced Liver Injury This table is representative of the types of findings in transcriptomic studies and is not exhaustive.

Gene Category Key Processes Affected Study Context
Injury-Specific Genes Protein synthesis & degradation, mRNA processing, cell cycle regulation Acute liver injury in mice induced by D-galactosamine. nih.gov
Regeneration-Specific Genes Limited number of genes, suggesting a focused regenerative response Acute liver injury in mice induced by D-galactosamine. nih.gov
Inflammatory Response Upregulation of pro-inflammatory cytokines and mediators Acute-on-chronic liver failure in rats induced by D-galactosamine/LPS. nih.gov
Apoptotic Genes Increased expression of genes like Bid, Bax, and caspase-3 Early-stage hepatotoxicity in rats induced by D-galactosamine/LPS. nih.gov

Proteomic Investigations into Cellular Responses

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of D-(+)-Galactosamine research, quantitative proteomic analyses have been used to compare different models of acute liver failure (ALF). nih.gov A study using tandem mass tag-based quantitative proteomics analyzed ALF mouse models induced by D-galactosamine in combination with different Toll-like receptor agonists (LPS, poly(I:C), and CpG DNA). nih.gov

This comparative approach identified 52 common differentially expressed proteins across all three ALF models. nih.gov Gene ontology analysis of these common proteins revealed that they were primarily involved in metabolic and immune system processes. nih.gov The study also identified unique protein signatures for each model. For instance, proteins specific to the LPS/D-GalN group were mostly located in the endoplasmic reticulum and enriched in metabolic pathways, whereas those specific to the poly(I:C)/D-GalN group were mainly membrane-associated. nih.gov Such detailed proteomic maps are crucial for understanding the specific molecular events that characterize different types of liver failure.

Table 2: Proteomic Changes in D-(+)-Galactosamine-Induced Acute Liver Failure Models This table summarizes findings from comparative proteomic analyses.

Protein Category Cellular Location/Function Significance
Common Differentially Expressed Proteins Involved in metabolic and immune system processes. nih.gov Represents a core response to D-galactosamine-sensitized liver injury. nih.gov
LPS/D-GalN-Specific Proteins Endoplasmic Reticulum; Metabolic Pathways. nih.gov Suggests a distinct mechanism of injury involving ER stress and metabolic disruption. nih.gov
Poly(I:C)/D-GalN-Specific Proteins Membrane-associated. nih.gov Points to alterations in cell signaling and membrane integrity. nih.gov
CpG DNA/D-GalN-Specific Proteins Ribosome structural composition. nih.gov Indicates an impact on protein synthesis machinery. nih.gov

Metabolomic Profiling of Liver Tissue

Metabolomics, the systematic identification and quantification of the complete set of small molecule metabolites in a biological sample, provides a direct functional readout of cellular status. Studies using gas chromatography coupled to time-of-flight mass spectrometry (GC/TOFMS) have characterized the metabolic changes in the liver tissue of mice with ALF induced by D-galactosamine and LPS. nih.govnih.gov

These analyses identified significant alterations in a wide range of endogenous metabolites, including sugars, amino acids, fatty acids, and organic acids. nih.gov The metabolic profile of the liver tissue showed distinct clustering between the ALF and control groups, with 58 endogenous metabolites identified. nih.govnih.gov Notably, significant reductions in key intermediate metabolites pointed to the inhibition of several crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle, urea cycle, gluconeogenesis, and glycolysis. nih.govnih.gov Other metabolomic studies using NMR spectroscopy on liver spheroids treated with D-galactosamine also revealed changes in triglyceride concentrations and elevations in cholesterol. nih.gov These findings demonstrate that D-(+)-Galactosamine profoundly disrupts hepatic substance metabolism. nih.gov

Table 3: Altered Metabolic Pathways and Metabolites in D-(+)-Galactosamine/LPS-Induced Acute Liver Failure Based on GC/TOFMS analysis of liver tissue.

Metabolic Pathway Observed Change Key Metabolites Affected
Energy Metabolism (TCA Cycle, Glycolysis) Inhibited. nih.govnih.gov Sugars, Organic Acids. nih.gov
Amino Acid Metabolism (Urea Cycle) Inhibited. nih.govnih.gov Amino Acids. nih.gov
Gluconeogenesis Inhibited. nih.govnih.gov Sugars. nih.gov
Fatty Acid Metabolism Significant changes. nih.gov Fatty Acids, Triglycerides, Cholesterol. nih.govnih.gov

By integrating data from transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of D-(+)-Galactosamine-induced hepatotoxicity. This systems-level understanding is critical for identifying novel biomarkers for early diagnosis and for discovering potential therapeutic targets to mitigate or reverse the pathological effects of severe liver injury.

Q & A

Basic Research Questions

Q. What are standardized protocols for inducing acute liver injury using D-(+)-Galactosamine hydrochloride (D-GalHCl) in rodent models?

  • Methodological Answer : D-GalHCl is administered intraperitoneally at 300–500 mg/kg body weight in mice or rats to induce hepatotoxicity. For synergistic effects, co-administration with lipopolysaccharide (LPS, 10–100 µg/kg) is common, resulting in acute liver failure (ALF) within 6–24 hours . Survival rates, serum transaminase levels (ALT/AST), and histopathological analysis of liver tissue are critical endpoints .

Q. How should D-GalHCl solutions be prepared and administered to ensure experimental consistency?

  • Methodological Answer : Prepare a sterile solution in PBS at 133.5 mg/mL, filtered through a 0.22 µm membrane. For in vivo studies, administer via intraperitoneal injection. Ensure solubility by heating to 45°C with low-frequency sonication if necessary. Adjust dosage based on animal weight and strain-specific sensitivity .

Q. What are the storage and solubility requirements for D-GalHCl?

  • Methodological Answer : Store powder at -20°C (short-term) or -80°C (long-term) in a desiccated, light-protected container. For in vitro use, dissolve in PBS or DMSO (25 mg/mL in DMSO; 100 mg/mL in water). Vortexing and brief heating may be required to achieve homogeneity .

Q. What safety protocols are recommended for handling D-GalHCl in laboratory settings?

  • Methodological Answer : While some safety data sheets (SDS) classify D-GalHCl as non-hazardous, others recommend OSHA-compliant precautions. Use nitrile gloves, lab coats, and eye protection. Avoid inhalation and direct contact; dispose of waste via institutional hazardous material protocols .

Advanced Research Questions

Q. How can researchers analyze the molecular mechanisms of D-GalHCl-induced hepatotoxicity?

  • Methodological Answer : Use primary hepatocyte cultures to assess caspase-3 activation, DNA fragmentation, and mitochondrial dysfunction (e.g., JC-1 staining for membrane potential). Integrate transcriptomics (RNA-seq) to identify pathways like PI3K/Akt/mTOR and NLRP3 inflammasome activation. Validate findings with inhibitors (e.g., caspase inhibitors) or siRNA knockdowns .

Q. How can contradictions in toxicity data across studies be addressed?

  • Methodological Answer : Variability arises from differences in animal strains, dosing schedules, and LPS co-administration. Standardize protocols using inbred strains (e.g., C57BL/6 mice) and pre-test D-GalHCl purity (≥99% by HPLC). Include positive controls (e.g., acetaminophen-induced injury) to calibrate hepatotoxicity assays .

Q. What are optimal strategies for co-administering D-GalHCl with LPS to model acute liver failure?

  • Methodological Answer : Combine D-GalHCl (400 mg/kg) with LPS (10 µg/kg) in mice to achieve 40–60% mortality, mimicking human ALF. Monitor cytokine profiles (TNF-α, IL-6) and oxidative stress markers (MDA, GSH) at 6–12 hours post-injection. Adjust LPS doses to avoid excessive mortality in survival studies .

Q. How can multi-omics approaches enhance understanding of D-GalHCl models?

  • Methodological Answer : Perform metabolomics (LC-MS) to track nucleotide depletion (e.g., UTP) and proteomics to identify stress-response proteins (e.g., HSP70). Combine with microbiome sequencing (16S rRNA) to evaluate gut-liver axis contributions, as antibiotic pretreatment alters ALF outcomes .

Q. What experimental variables influence the efficacy of gut microbiota interventions in D-GalHCl models?

  • Methodological Answer : Pre-treat mice with broad-spectrum antibiotics (e.g., vancomycin/neomycin) for 4 weeks to deplete gut microbiota. Observe improved survival and reduced hepatic inflammation via RNA-seq. Control for antibiotic-induced metabolic shifts by pairing with germ-free models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D(+)-Galactosamine hydrochloride
Reactant of Route 2
D(+)-Galactosamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.